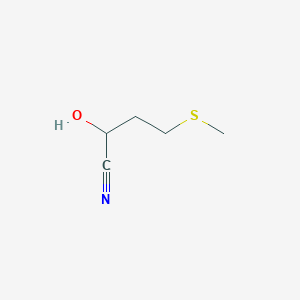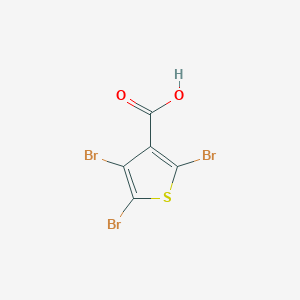
2,4,5-Tribromo-3-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromo-3-thiophenecarboxylic acid (TBTA) is a chemical compound that has gained significant attention in the field of chemical biology due to its ability to act as a versatile ligand for metal catalysts. TBTA is a heterocyclic compound that contains a thiophene ring and three bromine atoms attached to the aromatic ring. The compound has a molecular formula of C7H2Br3O2S and a molecular weight of 377.87 g/mol.
Wirkmechanismus
2,4,5-Tribromo-3-thiophenecarboxylic acid acts as a bidentate ligand for metal catalysts, forming a stable complex with the metal center. The bromine atoms in 2,4,5-Tribromo-3-thiophenecarboxylic acid act as electron-withdrawing groups, enhancing the electron density on the thiophene ring. The electron-rich thiophene ring interacts with the metal center, facilitating the catalytic process. The complex formed between 2,4,5-Tribromo-3-thiophenecarboxylic acid and the metal center is highly stable, allowing for efficient and selective catalysis.
Biochemische Und Physiologische Effekte
2,4,5-Tribromo-3-thiophenecarboxylic acid does not have any known biochemical or physiological effects. The compound is used solely as a ligand for metal catalysts in chemical biology research.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst for metal-catalyzed reactions has several advantages. The compound is readily available and easy to synthesize. The yield of 2,4,5-Tribromo-3-thiophenecarboxylic acid obtained through the synthesis method is high, and the purity is excellent. 2,4,5-Tribromo-3-thiophenecarboxylic acid enhances the efficiency and selectivity of metal-catalyzed reactions, allowing for the synthesis of complex organic compounds. However, one limitation of 2,4,5-Tribromo-3-thiophenecarboxylic acid is its toxicity. The compound is toxic and should be handled with care in the laboratory.
Zukünftige Richtungen
2,4,5-Tribromo-3-thiophenecarboxylic acid has several potential future directions in chemical biology research. One area of interest is the development of new metal-catalyzed reactions using 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst. The compound has shown promising results in the synthesis of peptides, nucleotides, and natural products. Another area of interest is the development of new ligands based on 2,4,5-Tribromo-3-thiophenecarboxylic acid for metal catalysts. The bromine atoms in 2,4,5-Tribromo-3-thiophenecarboxylic acid play a crucial role in its ability to act as a ligand for metal catalysts. The development of new ligands based on 2,4,5-Tribromo-3-thiophenecarboxylic acid could lead to the discovery of new metal-catalyzed reactions and the synthesis of complex organic compounds.
Synthesemethoden
2,4,5-Tribromo-3-thiophenecarboxylic acid can be synthesized using a simple and efficient method. The most commonly used method for synthesizing 2,4,5-Tribromo-3-thiophenecarboxylic acid is the reaction between 2,4,5-tribromothiophene and diethyl malonate in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation reaction, followed by decarboxylation to yield 2,4,5-Tribromo-3-thiophenecarboxylic acid. The yield of 2,4,5-Tribromo-3-thiophenecarboxylic acid obtained through this method is high, and the purity is also excellent.
Wissenschaftliche Forschungsanwendungen
2,4,5-Tribromo-3-thiophenecarboxylic acid is widely used in chemical biology research due to its ability to act as a versatile ligand for metal catalysts. The compound is used as a co-catalyst for various metal catalysts, including palladium, copper, and ruthenium. The use of 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst enhances the efficiency and selectivity of metal-catalyzed reactions. 2,4,5-Tribromo-3-thiophenecarboxylic acid is also used in the synthesis of various organic compounds, including peptides, nucleotides, and natural products.
Eigenschaften
CAS-Nummer |
16694-22-7 |
|---|---|
Produktname |
2,4,5-Tribromo-3-thiophenecarboxylic acid |
Molekularformel |
C5HBr3O2S |
Molekulargewicht |
364.84 g/mol |
IUPAC-Name |
2,4,5-tribromothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5HBr3O2S/c6-2-1(5(9)10)3(7)11-4(2)8/h(H,9,10) |
InChI-Schlüssel |
YKTZXJNNXXBHKE-UHFFFAOYSA-N |
SMILES |
C1(=C(SC(=C1Br)Br)Br)C(=O)O |
Kanonische SMILES |
C1(=C(SC(=C1Br)Br)Br)C(=O)O |
Synonyme |
2,4,5-Tribromo-3-thiophenecarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



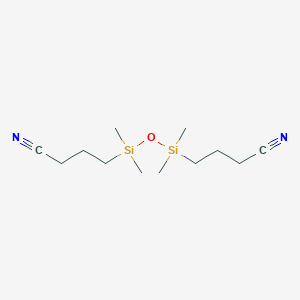
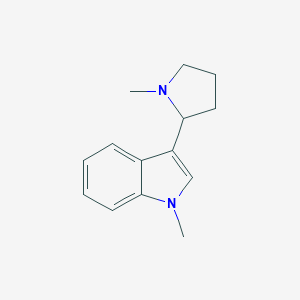
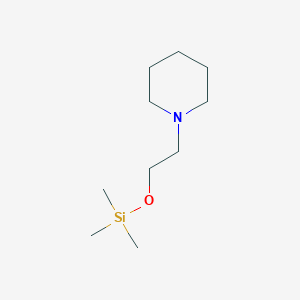
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
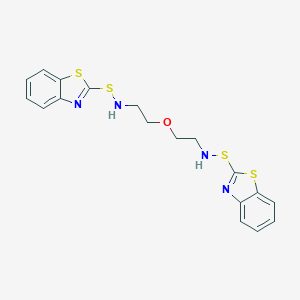
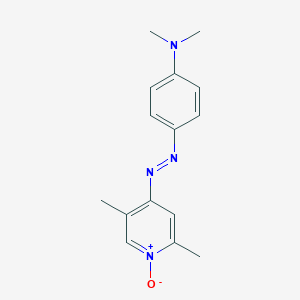
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
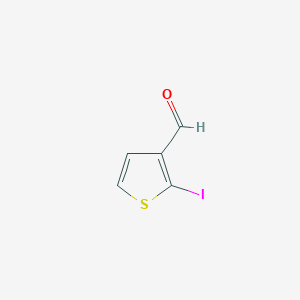
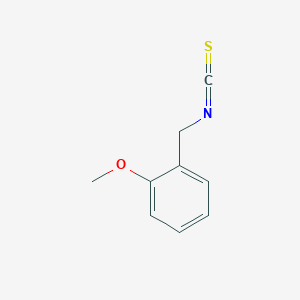
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
